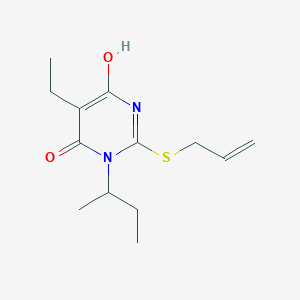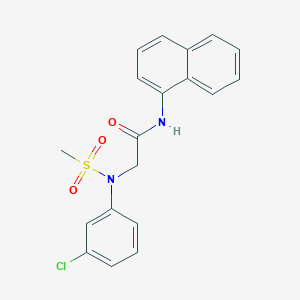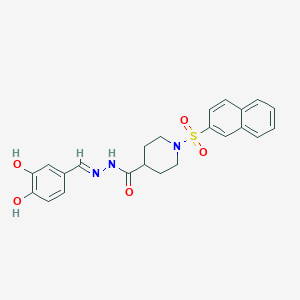
2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone, commonly known as ABT-263, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as BH3 mimetics, which target the B-cell lymphoma 2 (Bcl-2) family of proteins.
Mécanisme D'action
ABT-263 works by binding to the hydrophobic groove of 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins, preventing them from inhibiting apoptosis. This leads to the activation of pro-apoptotic proteins, which in turn triggers the apoptotic pathway. ABT-263 has been shown to be particularly effective against cancers that overexpress 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone, such as chronic lymphocytic leukemia (CLL) and small cell lung cancer (SCLC).
Biochemical and Physiological Effects
In addition to its anti-cancer effects, ABT-263 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which could have implications for the treatment of thrombotic disorders. ABT-263 has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ABT-263 is its high potency and specificity for 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins. This makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, ABT-263 also has limitations, including its poor solubility and potential toxicity at high doses. These limitations must be taken into account when designing experiments using ABT-263.
Orientations Futures
There are several future directions for research on ABT-263. One area of interest is the development of more potent and selective BH3 mimetics. Another area of research is the identification of biomarkers that can predict response to ABT-263 treatment. Finally, there is interest in exploring the potential use of ABT-263 in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, ABT-263 is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its mechanism of action involves binding to 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins, inducing apoptosis in cancer cells. ABT-263 also has other biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research on ABT-263 will focus on developing more potent and selective BH3 mimetics, identifying biomarkers for response to treatment, and exploring its use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of ABT-263 involves several steps, beginning with the reaction of 2-amino-6-chloro-4(3H)-pyrimidinone with allyl mercaptan to form 2-(allylthio)-6-chloro-4(3H)-pyrimidinone. This compound is then treated with sec-butyl lithium and ethyl chloroformate to yield 2-(allylthio)-3-sec-butyl-6-chloro-4(3H)-pyrimidinone. Finally, the hydroxyl group is introduced by reacting the compound with potassium tert-butoxide and ethanol. The resulting product is ABT-263.
Applications De Recherche Scientifique
ABT-263 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by binding to the 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family of proteins. These proteins are overexpressed in many types of cancer, allowing cancer cells to evade apoptosis and continue to proliferate. By inhibiting these proteins, ABT-263 can induce apoptosis and halt the growth of cancer cells.
Propriétés
IUPAC Name |
3-butan-2-yl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-5-8-18-13-14-11(16)10(7-3)12(17)15(13)9(4)6-2/h5,9,16H,1,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBAWYKPTIKLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C(C)CC)SCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)

![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6121775.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)
![(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121816.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(3-ethoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6121820.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)
![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6121835.png)